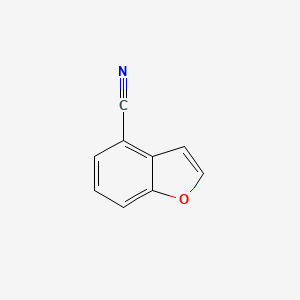

Benzofuran-4-carbonitrile

Descripción general

Descripción

Benzofuran-4-carbonitrile is a derivative of benzofuran . Benzofuran is a colorless liquid and a component of coal tar. It is the structural nucleus of many related compounds with more complex structures .

Synthesis Analysis

Research on natural products containing benzofuran has increased significantly in recent years . For the synthesis of the core benzofuran structure, a route involving the conversion of a benzofuran precursor to another compound has been designed . The method for synthesizing benzofuran from o-iodophenol and acetylenic compounds under palladium catalysis is convenient and versatile .Molecular Structure Analysis

The molecular structure of Benzofuran-4-carbonitrile is represented by the InChI code:1S/C9H5NO/c10-6-7-2-1-3-9-8 (7)4-5-11-9/h1-5H . Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

Benzofuran-4-carbonitrile has a molecular weight of 143.14 . Its InChI code is1S/C9H5NO/c10-6-7-2-1-3-9-8 (7)4-5-11-9/h1-5H . The storage temperature is recommended to be between 2-8°C .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Benzofuran derivatives have been found to be effective in the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections . Specifically, Benzofuran-derived Diapophytoene Desaturase (CrtN) inhibitors have shown promising results in inhibiting the pigment production of S. aureus Newman and three MRSA strains . This makes Benzofuran-4-carbonitrile a potential candidate for the development of new antimicrobial drugs.

Antiviral Applications

Benzofuran compounds have also shown potential in antiviral applications. For instance, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity . This suggests that Benzofuran-4-carbonitrile could be used in the development of effective therapeutic drugs for hepatitis C disease.

Anticancer Applications

Benzofuran derivatives have been utilized as anticancer agents . The unique structure of benzofuran rings in these compounds contributes to their diverse pharmacological activities, making them an important basis for medicinal chemistry .

Anti-oxidative Applications

Benzofuran compounds have shown strong anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Chemical Synthesis

Benzofuran-4-carbonitrile can be used in the synthesis of complex benzofuran derivatives . These derivatives have a wide range of applications in medicinal chemistry, making Benzofuran-4-carbonitrile a valuable compound in chemical synthesis .

Material Science

Benzofuran-4-carbonitrile could potentially be used in material science due to its unique physicochemical properties . The team of scientists at MilliporeSigma has experience in using such compounds in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety And Hazards

Benzofuran-4-carbonitrile is classified as a warning substance. It may cause damage to organs through prolonged or repeated exposure and is suspected of causing cancer . It is harmful to aquatic life with long-lasting effects . The precautionary statements include avoiding release to the environment and not breathing dust/fume/gas/mist/vapours/spray .

Direcciones Futuras

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Propiedades

IUPAC Name |

1-benzofuran-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQONKRSTAUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313266 | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-carbonitrile | |

CAS RN |

95333-17-8 | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

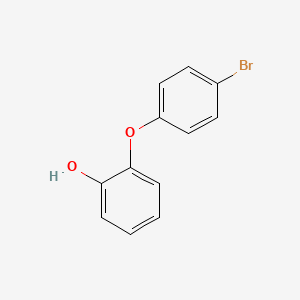

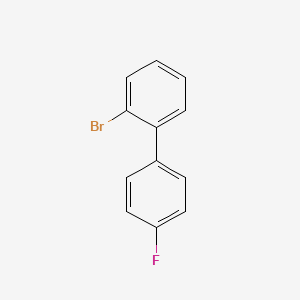

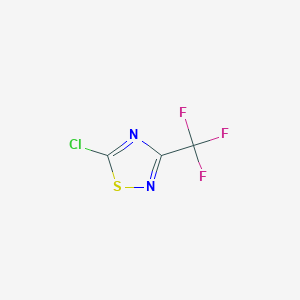

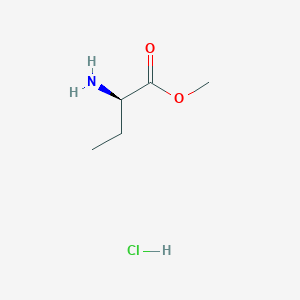

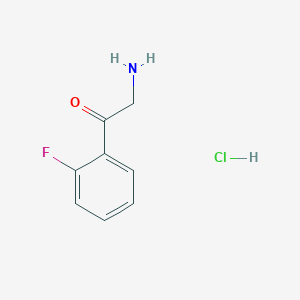

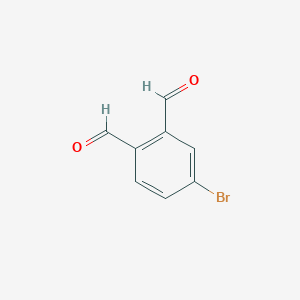

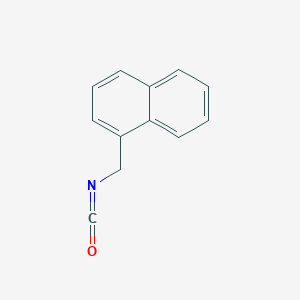

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)